5-Fluorobenzo[b]thiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorobenzo[b]thiophen-2-amine is a heterocyclic compound that contains a benzothiophene core with a fluorine atom at the 5-position and an amine group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[b]thiophen-2-amine typically involves the reaction of 2-bromobenzonitrile with sulfur to form 2-aminobenzothiophene, followed by fluorination at the 5-position. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Fluorobenzo[b]thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Fluorobenzo[b]thiophen-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The fluorine atom may enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.
5-Chlorobenzo[b]thiophen-2-amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
2-Aminobenzo[b]thiophene: Lacks the fluorine atom, which may affect its chemical and biological properties.
Uniqueness
5-Fluorobenzo[b]thiophen-2-amine is unique due to the presence of both the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development and materials science .
Eigenschaften
Molekularformel |
C8H6FNS |
---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
5-fluoro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6FNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2 |
InChI-Schlüssel |
XFCIVQJMMQCVPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.